molecular formula C12H16N2O B12482707 N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine CAS No. 101932-32-5

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B12482707
CAS No.: 101932-32-5
M. Wt: 204.27 g/mol
InChI Key: LSAVKNWLWCADEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a 2-methylphenyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetonitrile with ethylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds .

Scientific Research Applications

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:

Properties

CAS No.

101932-32-5

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-9-5-3-4-6-11(9)10(2)14-12-13-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,13,14)

InChI Key

LSAVKNWLWCADEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC2=NCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.